![molecular formula C13H8N2O2 B188190 Benzo[h][1,6]naphthyridine-5-carboxylic acid CAS No. 69164-28-9](/img/structure/B188190.png)
Benzo[h][1,6]naphthyridine-5-carboxylic acid
Overview
Description
Benzo[h][1,6]naphthyridine-5-carboxylic acid is a class of heterocyclic compounds. It is also referred to as “benzodiazines” or “diazanaphthalenes” due to possessing a fused system of two pyridine rings . The compounds containing the naphthyridine scaffold are found in natural products (plants and marine organisms) or can be obtained synthetically .
Synthesis Analysis
The synthesis of Benzo[h][1,6]naphthyridine-5-carboxylic acid involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines . Another method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids .Molecular Structure Analysis
The molecular formula of Benzo[h][1,6]naphthyridine-5-carboxylic acid is C13H8N2O2 . It has an average mass of 224.215 Da and a monoisotopic mass of 224.058578 Da .Chemical Reactions Analysis
The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied . For instance, 1,5-Naphthyridine-3-carboxylates were hydrolyzed to prepare the corresponding 1,5-naphthyridine-3-carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzo[h][1,6]naphthyridine-5-carboxylic acid can be found on databases like PubChem and ChemSpider .Scientific Research Applications
Anticancer Properties
Benzo[h][1,6]naphthyridine-5-carboxylic acid derivatives have been studied for their potential anticancer properties . The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate anticancer activity to 1,6-naphthyridines .
Anti-HIV Activity
These compounds have also been explored for their anti-HIV (Human Immunodeficiency Virus) properties . The specific mechanisms and effectiveness of these compounds in combating HIV are areas of ongoing research .
Antimicrobial Activity
Benzo[h][1,6]naphthyridine-5-carboxylic acid derivatives have shown promising antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Analgesic Properties
These compounds have been found to possess analgesic (pain-relieving) properties . This suggests potential applications in the development of new analgesic drugs .
Anti-inflammatory Activity
Benzo[h][1,6]naphthyridine-5-carboxylic acid derivatives have demonstrated anti-inflammatory activity . They could potentially be used in the treatment of various inflammatory diseases .
Antioxidant Activity
These compounds have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Synthesis and Reactivity
The synthesis and reactivity of 1,5-naphthyridine derivatives, which are structurally similar to Benzo[h][1,6]naphthyridine-5-carboxylic acid, have been extensively studied . These studies provide valuable insights into the chemical behavior of these compounds .
Formation of Metal Complexes
1,5-naphthyridines have been studied for their ability to form metal complexes . This property could have potential applications in various fields, including catalysis, materials science, and medicinal chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on Benzo[h][1,6]naphthyridine-5-carboxylic acid could involve further exploration of its properties, from chemical structures and general mechanisms of action to more specialized molecular targets . The wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .
properties
IUPAC Name |
benzo[h][1,6]naphthyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)15-12/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTCXHGJESMLCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318167 | |
Record name | benzo[h][1,6]naphthyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[h][1,6]naphthyridine-5-carboxylic acid | |
CAS RN |
69164-28-9 | |
Record name | NSC326884 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzo[h][1,6]naphthyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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